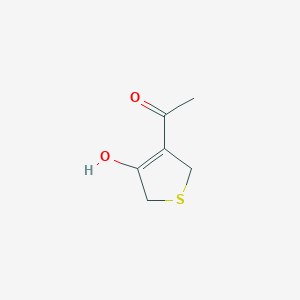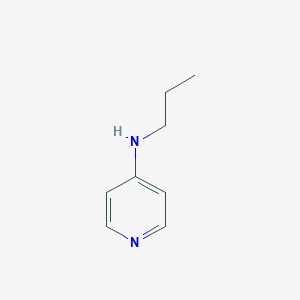
N-propylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propylpyridin-4-amine, also known as P4, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. P4 is a derivative of pyridine, a heterocyclic compound that is widely used in the pharmaceutical industry.
Wirkmechanismus
The exact mechanism of action of N-propylpyridin-4-amine is not fully understood. However, it is believed to act on several different targets in the body, including ion channels, receptors, and enzymes. N-propylpyridin-4-amine has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-propylpyridin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemische Und Physiologische Effekte
N-propylpyridin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. N-propylpyridin-4-amine has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, N-propylpyridin-4-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-propylpyridin-4-amine is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of N-propylpyridin-4-amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-propylpyridin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration route for N-propylpyridin-4-amine in humans. In addition, further research is needed to fully understand the mechanism of action of N-propylpyridin-4-amine and its potential interactions with other drugs. Finally, studies on the long-term safety and efficacy of N-propylpyridin-4-amine in humans are needed to fully evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-propylpyridin-4-amine involves the reaction of 4-chloropyridine and n-propylamine in the presence of a base. The reaction takes place at high temperature and pressure, and the resulting product is purified by column chromatography. The yield of N-propylpyridin-4-amine is typically high, and the purity can be confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-propylpyridin-4-amine has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-propylpyridin-4-amine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-propylpyridin-4-amine has been studied for its ability to modulate the immune system and its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
179339-90-3 |
|---|---|
Produktname |
N-propylpyridin-4-amine |
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
MRXDWLZIBLDFKG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=NC=C1 |
Kanonische SMILES |
CCCNC1=CC=NC=C1 |
Synonyme |
1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



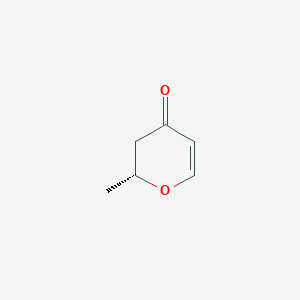
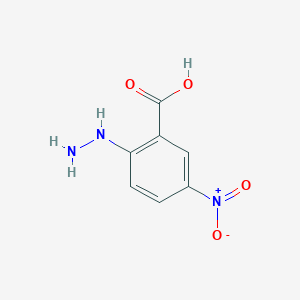
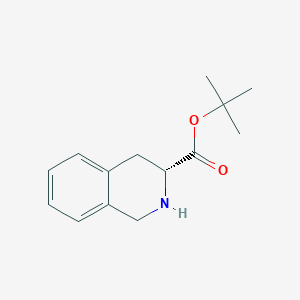
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
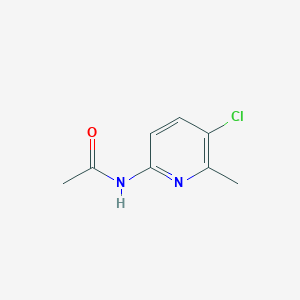

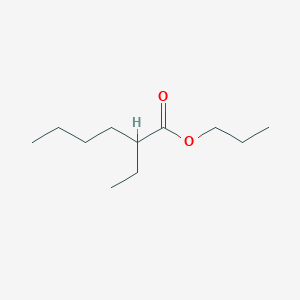
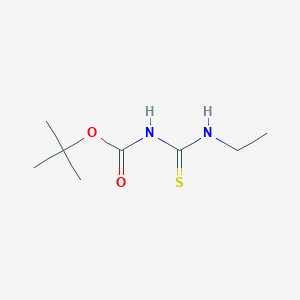
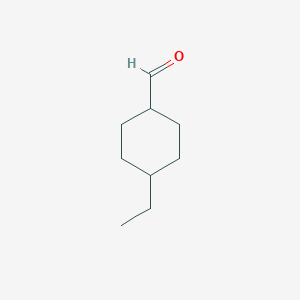
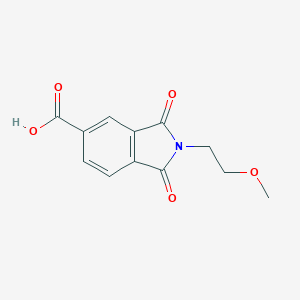
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
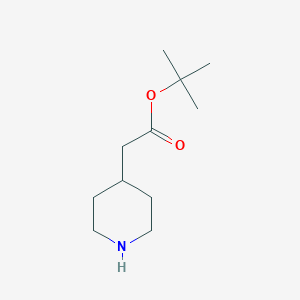
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
